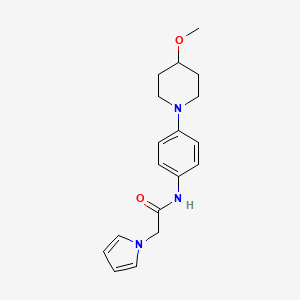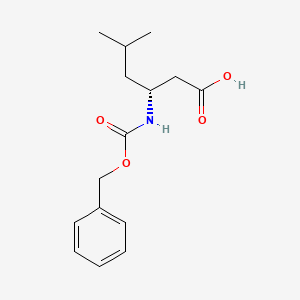![molecular formula C21H21N5O4S B2666837 methyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate CAS No. 921579-77-3](/img/structure/B2666837.png)
methyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an imidazotriazole group, a thioacetamido group, and a benzoate group . These groups suggest that the compound could have a variety of chemical and physical properties, depending on the specific arrangement and interactions of these groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The methoxyphenyl and benzoate groups are aromatic, suggesting that parts of the molecule might be planar. The imidazotriazole group contains several nitrogen atoms, which could participate in hydrogen bonding or coordinate covalent bonding .Applications De Recherche Scientifique
Corrosion Inhibition : One of the applications involves the use of imidazole derivatives as corrosion inhibitors. A study by Prashanth et al. (2021) demonstrated that imidazole derivatives, including those with methoxyphenyl groups, are effective in inhibiting corrosion on mild steel in acidic solutions. This research highlights the potential of such compounds in industrial applications where corrosion resistance is critical (Prashanth et al., 2021).
Anticancer and Antioxidant Agents : Kumaraswamy et al. (2021) synthesized novel benzimidazoles containing 1,2,3-triazoles, which were then evaluated for their anticancer and antioxidant activities. This research underscores the potential of these compounds in medicinal chemistry, particularly in the development of treatments for cancer and oxidative stress-related disorders (Kumaraswamy et al., 2021).
Histamine H2-Receptor Antagonists : A study by Katsura et al. (1992) explored the synthesis of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, including compounds with methoxy groups, which demonstrated significant histamine H2-receptor antagonist activity. These findings are important for the development of drugs targeting gastrointestinal disorders (Katsura et al., 1992).
Angiotensin II Antagonists : Ashton et al. (1993) synthesized a series of triazoles and imidazo[1,2-b][1,2,4]triazoles, showing that these compounds can act as angiotensin II antagonists. This has implications for the treatment of conditions like hypertension and heart failure (Ashton et al., 1993).
Antimicrobial Activities : A study by Daraji et al. (2021) focused on the synthesis of imidazole derivatives with antimicrobial properties against various bacterial strains. This research suggests the potential use of such compounds in the development of new antibacterial agents (Daraji et al., 2021).
Tubulin Polymerization Inhibition : Minegishi et al. (2015) investigated indenopyrazoles, including compounds with methoxy groups, for their antiproliferative activity toward human cancer cells. They found that these compounds can inhibit tubulin polymerization, suggesting a potential application in cancer therapy (Minegishi et al., 2015).
Serotonin-3 Receptor Antagonists : Research by Rosen et al. (1990) synthesized a novel series of serotonin-3 receptor antagonists, highlighting their potential use in neurological studies and treatments (Rosen et al., 1990).
Synthesis and Structure Elucidation : Vahedi et al. (2010) conducted a study on the synthesis and structure elucidation of imidazole derivatives, contributing to the understanding of the chemical properties and potential applications of these compounds (Vahedi et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-29-17-9-7-16(8-10-17)25-11-12-26-20(25)23-24-21(26)31-13-18(27)22-15-5-3-14(4-6-15)19(28)30-2/h3-10H,11-13H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTDPUQJYGSPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(Propan-2-yloxy)phenyl]thiourea](/img/structure/B2666755.png)




![1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2666763.png)

![N-(4-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2666766.png)
![ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2666767.png)
![2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2666769.png)
![Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2666771.png)


![4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/no-structure.png)
